12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol is a complex organic compound characterized by its unique structure, which includes a 4-methylphenyl group, three oxygen atoms, and an azatetradecane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphenyl derivatives with ethylene oxide and aziridine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azatetradecane derivatives and compounds with similar functional groups, such as:
Uniqueness
What sets 12-(4-Methylphenyl)-3,6,9-trioxa-12-azatetradecane-1,14-diol apart from similar compounds is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
878391-31-2 |
---|---|
Molekularformel |
C17H29NO5 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
2-[N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]-4-methylanilino]ethanol |
InChI |
InChI=1S/C17H29NO5/c1-16-2-4-17(5-3-16)18(6-8-19)7-10-21-12-14-23-15-13-22-11-9-20/h2-5,19-20H,6-15H2,1H3 |
InChI-Schlüssel |
AAASOJGVCGRMLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N(CCO)CCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.